Sivelestat - 331731-18-1

Sivelestat

Catalog Number: EVT-1166080
CAS Number: 331731-18-1
Molecular Formula: C20H22N2O7S
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.
Price:

Product Introduction

Description

Sivelestat, also known as sivelestat sodium hydrate, is a synthetic inhibitor of neutrophil elastase (NE), an enzyme implicated in various inflammatory processes. Neutrophil elastase is a serine protease that, when released excessively, can degrade a wide range of extracellular matrix proteins, leading to tissue damage and inflammation. Sivelestat has been studied extensively for its potential therapeutic effects in conditions characterized by acute inflammation, particularly acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), which are often complications of sepsis, trauma, or surgery125810.

Mechanism of Action

Sivelestat exerts its therapeutic effects by selectively inhibiting neutrophil elastase, thereby reducing the degradation of tissue and the release of pro-inflammatory cytokines. Studies have shown that sivelestat can suppress the production of inflammatory mediators such as interleukin (IL)-8, IL-1β, tumor necrosis factor-alpha (TNF-α), and high mobility group box 1 (HMGB1), which are key players in the pathogenesis of ALI and ARDS1235. By inhibiting NE, sivelestat also prevents the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes25. Additionally, sivelestat has been shown to reduce the release of transforming growth factor-alpha (TGF-α), which can stimulate tumor growth through the epidermal growth factor receptor (EGFR) signaling pathway4.

Applications in Various Fields

Acute Lung Injury and Cardiopulmonary Bypass

Sivelestat has been evaluated for its effects on ALI, particularly following cardiopulmonary bypass (CPB) surgery. A double-blind randomized study demonstrated that patients treated with sivelestat had improved respiratory function, as evidenced by a lower respiratory index and a higher ratio of PaO2/FiO2, compared to the control group1. This suggests that sivelestat can mitigate the pulmonary complications associated with CPB.

Sepsis-Induced Organ Injury

In sepsis, the release of NE can lead to multiple organ dysfunction. Sivelestat has been shown to attenuate sepsis-related kidney injury in rats by preserving mean arterial pressure (MAP) and glomerular filtration rate (GFR), and by inhibiting the production of pro-inflammatory mediators3. Similarly, sivelestat reduced lung injury in endotoxin-induced shock in rats by inhibiting HMGB1 and NF-κB activity2.

Cancer

Sivelestat has also been investigated for its potential anti-tumor effects. In gastric carcinoma cells, sivelestat suppressed tumor growth by preventing the NE-induced release of TGF-α, which is involved in tumor proliferation and progression, especially under surgical stress4.

Myocardial Reperfusion Injury

The cardioprotective effects of sivelestat have been explored in the context of myocardial reperfusion injury. It was found that sivelestat infusion during postischemic low flow reduced infarct size and preserved vasoreactivity, potentially through a mechanism involving decreased reactive oxygen species (ROS) formation and preservation of nitric oxide6.

Pulmonary Hypertension and Congenital Heart Disease

Sivelestat has been studied in the context of lung injury in surgery for congenital heart disease with pulmonary hypertension. It was found to improve pulmonary function and reduce proinflammatory cytokine activity, suggesting a protective effect against lung injury after surgery using bypass7.

Acute Respiratory Distress Syndrome

The clinical utility of sivelestat in treating ARDS has been reviewed, with mixed results. While some studies have shown improvements in pulmonary function and reduced intensive care unit (ICU) stay, others have not demonstrated significant benefits in terms of ventilator-free days or mortality. However, sivelestat has been associated with improvements in various parameters in patients with sepsis or gastric aspiration and following esophageal cancer surgery8.

Inflammatory Mediator Suppression

Sivelestat has been shown to reduce the levels of inflammatory mediators by inhibiting NF-κB, which may contribute to its therapeutic effects in various inflammatory conditions5. Additionally, it has been observed to suppress the production of IL-1β in lipopolysaccharide-stimulated porcine whole blood, indicating a potential mechanism of action in reducing inflammation9.

Sepsis with ARDS and Disseminated Intravascular Coagulation

A retrospective analysis suggested that sivelestat improves the mortality rate of sepsis patients associated with both ARDS and disseminated intravascular coagulation (DIC), potentially by improving lung injury scores and the PaO2/FiO2 ratio, as well as reducing the length of ICU stay10.

Properties

CAS Number

331731-18-1

Product Name

Sivelestat

IUPAC Name

2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid

Molecular Formula

C20H22N2O7S

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C20H22N2O7S/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24)

InChI Key

BTGNGJJLZOIYID-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Synonyms

Adalimumab;D2E7;Humira;Immunoglobulin G1, anti-(human tumor necrosis factor) (human monoclonal D2E7 heavy chain), disulfide with human monoclonal D2E7 light chain, dimer;Unii-fys6T7F842

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.